An In-Depth Technical Guide to sec-Butyl Acetoacetate
An In-Depth Technical Guide to sec-Butyl Acetoacetate
This guide provides an in-depth analysis of sec-Butyl Acetoacetate, a key organic compound utilized by researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its fundamental properties, synthesis pathways, significant applications, and critical safety protocols, grounded in authoritative sources to ensure scientific integrity.
Core Identification and Chemical Profile
sec-Butyl acetoacetate, systematically known as butan-2-yl 3-oxobutanoate, is a β-keto ester recognized for its utility as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring both a ketone and an ester functional group, allows for a wide range of chemical transformations, making it a valuable building block for more complex molecules. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 13562-76-0 .[1][2][3]
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in experimental design, dictating reaction conditions, purification methods, and storage requirements. The key properties of sec-butyl acetoacetate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13562-76-0 | [1][2][3] |
| Molecular Formula | C₈H₁₄O₃ | [1][2][4] |
| Molar Mass | 158.2 g/mol | [2][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Odor | Fruity | [1] |
| Boiling Point | 194 °C | [2] |
| Flash Point | 75.7 °C | [2] |
| Density | 0.98 g/cm³ | [2] |
| Vapor Pressure | 0.342 mmHg at 25°C | [2] |
| Solubility | Soluble in organic solvents like ethanol and ether; almost insoluble in water. | [1][2] |
| Refractive Index | 1.4210 - 1.4240 | [2] |
Synonyms: The compound is also known by several other names, including Acetoacetic Acid sec-Butyl Ester, sec-Butyl 3-oxobutanoate, and butan-2-yl 3-oxobutanoate.[1][2]
Synthesis Methodologies: From Precursors to Product
The synthesis of sec-butyl acetoacetate is typically achieved through esterification, a fundamental reaction in organic chemistry. The causality behind this choice of pathway lies in the ready availability of the precursors and the efficiency of the reaction.
Primary Synthesis Route: Esterification
The most common method for preparing sec-butyl acetoacetate involves the reaction of a suitable acetoacetylating agent with sec-butanol.[1] A highly effective and industrially relevant method for preparing similar acetoacetate esters, such as tert-butyl acetoacetate, is the reaction of an alcohol with diketene.[5][6] This method is favored for its high yields and the directness of the transformation.[5][6] The sec-butanol acts as a nucleophile, attacking the electrophilic carbonyl group of the diketene, leading to the opening of the lactone ring and subsequent formation of the β-keto ester.
The general workflow for this synthesis is outlined below.
Caption: Synthesis workflow for sec-Butyl Acetoacetate.
Experimental Protocol: A Generalized Approach
While a specific, validated protocol for sec-butyl acetoacetate was not detailed in the search results, a general procedure can be extrapolated from the synthesis of its isomers, like tert-butyl acetoacetate.[5]
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Reaction Setup: Charge a suitable reaction vessel with sec-butanol.
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Catalyst Addition (Optional): A mild acid or base catalyst, such as anhydrous sodium acetate, may be added to facilitate the reaction.[5]
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Diketene Addition: Add diketene dropwise to the sec-butanol. The reaction is exothermic, and the temperature should be carefully controlled.
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Reaction Monitoring: Stir the mixture for a set period until the reaction is complete, which can be monitored by techniques like Gas Chromatography (GC).
-
Purification: The crude product is then purified, typically by distillation under reduced pressure, to yield the final high-purity sec-butyl acetoacetate.[5]
The choice of distillation is critical for removing unreacted starting materials and any byproducts, ensuring the final product meets the high-purity standards (>98%) required for pharmaceutical and research applications.
Applications in Drug Development and Organic Synthesis
The true value of sec-butyl acetoacetate lies in its reactivity, which makes it a cornerstone intermediate for constructing complex molecular architectures.
Role as a Versatile Synthetic Intermediate
sec-Butyl acetoacetate is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][7] Its keto-ester functionality provides two reactive sites, allowing for a diverse range of chemical modifications.[7]
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Condensation Reactions: It readily undergoes condensation reactions, which are crucial for forming carbon-carbon bonds and building the backbone of larger molecules.[1]
-
Chiral Building Block: As a chiral molecule itself (racemic unless a specific enantiomer is synthesized), it can be used in the synthesis of active pharmaceutical ingredients (APIs) that require specific stereochemistry for their biological activity.[4][7]
The logical flow of its application in a synthetic workflow is depicted below.
Caption: Role as a versatile synthetic intermediate.
Safety, Handling, and Storage Protocols
Ensuring the safe handling of sec-butyl acetoacetate is paramount in a laboratory or industrial setting. The compound presents several hazards that must be managed through proper protocols and personal protective equipment (PPE).
Hazard Identification and Mitigation
Based on safety data sheets (SDS), sec-butyl acetoacetate is classified as a combustible liquid that causes skin and serious eye irritation.[3]
| Hazard Class | GHS Statement | Precautionary Measures |
| Flammability | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[3] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water.[3] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Self-Validating Safety Workflow:
A self-validating safety protocol ensures that risks are systematically addressed at each step of handling.
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Assessment: Before use, review the Safety Data Sheet (SDS) to understand all potential hazards.
-
Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]
-
Handling: Avoid direct contact with skin and eyes.[3] Use caution when transferring to prevent spills.
-
Storage: Store in a tightly closed container in a cool, well-ventilated place, away from sources of ignition.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]
Conclusion
sec-Butyl acetoacetate (CAS No. 13562-76-0) is a functionally rich β-keto ester that serves as a critical intermediate in the landscape of organic synthesis. Its value is derived from its versatile reactivity, enabling the construction of complex molecules essential for the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, synthesis pathways, and stringent safety protocols is essential for its effective and safe utilization in research and development. This guide provides the foundational knowledge for scientists and professionals to leverage the synthetic potential of this important chemical building block.
References
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sec-Butyl Acetaoacetate - ChemBK. ChemBK. [Link]
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sec-Butyl Acetoacetate - MySkinRecipes. MySkinRecipes. [Link]
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Acetoacetic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]
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SEC-BUTYL ACETOACETATE - gsrs. FDA Global Substance Registration System. [Link]


